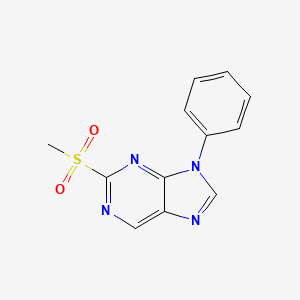

2-(methylsulfonyl)-9-phenyl-9H-purine

Description

Structure

3D Structure

Properties

CAS No. |

118807-52-6 |

|---|---|

Molecular Formula |

C12H10N4O2S |

Molecular Weight |

274.30 g/mol |

IUPAC Name |

2-methylsulfonyl-9-phenylpurine |

InChI |

InChI=1S/C12H10N4O2S/c1-19(17,18)12-13-7-10-11(15-12)16(8-14-10)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

QPLKWTSLUNTELE-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC=C2C(=N1)N(C=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methylsulfonyl 9 Phenyl 9h Purine

Established Synthetic Pathways for Purine (B94841) Core Assembly

The synthesis of 2-(methylsulfonyl)-9-phenyl-9H-purine hinges on the strategic construction of the purine core, which involves the introduction of the phenyl group at the N9 position and the subsequent installation of the methylsulfonyl moiety at the C2 position.

Strategies for Introducing the Phenyl Group at N9

The regioselective introduction of a phenyl group at the N9 position of the purine ring is a critical step in the synthesis of the target compound. Several methodologies have been developed to achieve this transformation, with modern cross-coupling reactions offering significant advantages in terms of efficiency and substrate scope.

One of the most prominent methods is the Chan-Lam coupling reaction. researchgate.netorganic-chemistry.org This copper-catalyzed cross-coupling of the purine nitrogen with an arylboronic acid provides a direct and mild route to N-arylpurines. researchgate.netrsc.org The reaction is typically carried out in the presence of a copper salt, a base, and an oxygen source, often atmospheric oxygen. organic-chemistry.orgyoutube.com This method is valued for its operational simplicity and tolerance of various functional groups.

Alternatively, N9-arylation can be achieved through the reaction of a purine with an aryl halide, a process that is also often catalyzed by a copper(I) species. rsc.org A classical and still relevant approach involves a multi-step sequence starting from a substituted pyrimidine (B1678525). For instance, the reaction of a 5-amino-4,6-dihalopyrimidine with aniline, followed by ring-closing reactions, can lead to the formation of the desired 9-phenylpurine core. clockss.org

Installation of the Methylsulfonyl Moiety at C2

With the 9-phenylpurine core in hand, the next key transformation is the introduction of the methylsulfonyl group at the C2 position. A common and effective strategy involves a two-step process starting from a 2-chloropurine derivative.

The synthesis of the precursor, 2-chloro-9-phenyl-9H-purine, can be accomplished through established methods, such as the reaction of 5-amino-4-anilino-6-chloropyrimidine with an appropriate cyclizing agent. clockss.org Once obtained, the 2-chloro-9-phenyl-9H-purine can be converted to the corresponding 2-methylthio derivative via a nucleophilic substitution reaction with a methylthiolate source. Subsequent oxidation of the 2-methylthio group to the desired 2-methylsulfonyl group can be readily achieved using a variety of oxidizing agents. This oxidation significantly enhances the leaving group ability of the substituent at the C2 position, paving the way for further derivatization.

Functional Group Reactivity and Derivatization of the Sulfonylpurine

The 2-methylsulfonyl group in this compound is a powerful activating group, making the C2 position of the purine ring highly susceptible to nucleophilic aromatic substitution. This reactivity allows for the facile introduction of a wide range of functional groups, highlighting the compound's utility as a synthetic intermediate.

Nucleophilic Substitution Reactions of the 2-Methylsulfonyl Group

The electron-withdrawing nature of the sulfonyl group facilitates the displacement of the methylsulfinate anion by a variety of nucleophiles. This section details the reactions with oxygen- and nitrogen-centered nucleophiles, which are fundamental transformations for creating libraries of C2-substituted purine derivatives. The reactivity pattern described is based on analogous transformations with 6-(methylsulfonyl)-9-phenyl-9H-purine, which is expected to exhibit similar chemical behavior. jst.go.jp

The methylsulfonyl group can be readily displaced by oxygen-based nucleophiles to yield 2-alkoxy- and 2-phenoxy-9-phenyl-9H-purines. These reactions are typically performed under basic conditions. For example, treatment with sodium hydroxide (B78521) leads to the formation of the corresponding 2-hydroxypurine. Similarly, alkoxides and phenoxides react to provide the corresponding ethers.

Table 1: Nucleophilic Substitution of the 2-Methylsulfonyl Group with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent | Product |

| Hydroxide | NaOH | 2-Hydroxy-9-phenyl-9H-purine |

| Methoxide | NaOCH₃ | 2-Methoxy-9-phenyl-9H-purine |

| Phenoxide | NaOPh | 2-Phenoxy-9-phenyl-9H-purine |

Data is inferred from the reactivity of the analogous 6-(methylsulfonyl)-9-phenyl-9H-purine. jst.go.jp

Nitrogen nucleophiles, such as primary and secondary amines, anilines, and hydrazines, react efficiently with this compound to afford a diverse range of 2-amino-substituted purines. These reactions are crucial for the synthesis of many biologically relevant purine derivatives. The reactions generally proceed smoothly, often by heating the reactants in a suitable solvent.

Table 2: Nucleophilic Substitution of the 2-Methylsulfonyl Group with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent | Product |

| Aniline | C₆H₅NH₂ | 2-Anilino-9-phenyl-9H-purine |

| Amine | RNH₂ or R₂NH | 2-Amino-9-phenyl-9H-purine |

| Hydrazine | N₂H₄ | 2-Hydrazino-9-phenyl-9H-purine |

Data is inferred from the reactivity of the analogous 6-(methylsulfonyl)-9-phenyl-9H-purine. jst.go.jp

Reactions with Carbon-Centered Nucleophiles (e.g., active methylene (B1212753) compounds, Grignard reagents)

The methylsulfonyl group at the C2 position of the purine core in this compound acts as an effective leaving group, facilitating nucleophilic substitution reactions with a variety of carbon-centered nucleophiles. This reactivity allows for the introduction of diverse carbon-based functionalities at this position.

Research has demonstrated the successful reaction of 2-(methylsulfonyl)-9-phenyl-9H-purines with Grignard reagents, although this is often a two-step process involving an initial conversion. For instance, this compound can be converted to the corresponding 9-phenyl-9H-purine-2-carbonitrile. This nitrile derivative then serves as the substrate for reaction with Grignard reagents. The treatment of 9-phenyl-9H-purine-2-carbonitriles with Grignard reagents leads to the formation of 2-acyl-9-phenyl-9H-purines. clockss.org This transformation is a valuable method for synthesizing 2-acyl derivatives of the 9H-purine. clockss.org

For example, the reaction of 9-phenyl-9H-purine-2-carbonitrile with a Grignard reagent results in the formation of a ketone at the 2-position. This two-step sequence, starting from the methylsulfonyl precursor, highlights a practical route to C2-acylated purines.

Table 1: Reaction of 9-Phenyl-9H-purine-2-carbonitrile with Grignard Reagents

| Starting Material | Grignard Reagent | Product |

|---|---|---|

| 9-Phenyl-9H-purine-2-carbonitrile | Phenylmagnesium bromide | 2-Benzoyl-9-phenyl-9H-purine |

Electrophilic Aromatic Substitution on Peripheral Rings

Currently, there is limited specific information available in the surveyed literature regarding the electrophilic aromatic substitution directly on the peripheral phenyl ring of this compound. Generally, the purine ring itself is electron-deficient, making it less susceptible to electrophilic attack. The phenyl group at the N9 position could potentially undergo electrophilic substitution, such as nitration or halogenation. The directing effect of the purine ring on the incoming electrophile would influence the regioselectivity of such reactions. Further research is required to fully elucidate the scope and limitations of electrophilic aromatic substitution on this specific compound.

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to purine systems for further functionalization. While direct cross-coupling with the methylsulfonyl group of this compound is not the typical approach, this compound serves as a precursor to substrates suitable for such reactions.

A common strategy involves converting the methylsulfonyl group into a more reactive leaving group, such as a halide. For example, 2-chloro-9-phenyl-9H-purines, which can be synthesized from precursors like this compound, are effective substrates for palladium-catalyzed cross-coupling reactions. clockss.org

One notable application is the palladium-catalyzed cyanation of 2-chloro-9-phenyl-9H-purines using potassium cyanide to yield 9-phenyl-9H-purine-2-carbonitriles. clockss.org This reaction, catalyzed by complexes like bis(triphenylphosphine)palladium(II) dichloride, proceeds in good yields. clockss.org These nitrile derivatives can then be further transformed as discussed previously.

More advanced cross-coupling techniques, such as Suzuki-Miyaura reactions, can also be employed to introduce aryl or heteroaryl groups at the C2 position. Although direct examples with this compound are scarce, the general principle involves the palladium-catalyzed coupling of a purine halide or triflate with a boronic acid or ester. The synthesis of challenging substituted aryl compounds via Suzuki-Miyaura cross-coupling has been demonstrated in other complex heterocyclic systems, suggesting its potential applicability to functionalizing the 9-phenyl-9H-purine scaffold. researchgate.net

Recent advancements have also explored photoredox and nickel-catalyzed cross-electrophile coupling for the C6-alkylation of purine analogues, showcasing the expanding toolkit for purine functionalization. nih.gov These methods allow for the coupling of chloropurines with a wide range of alkyl bromides. nih.gov

Mechanistic Elucidation of Key Synthetic Transformations

The key synthetic transformations involving this compound and its derivatives are underpinned by well-established reaction mechanisms.

The nucleophilic substitution of the methylsulfonyl group by a nucleophile proceeds via a standard nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the purine ring system facilitates the attack of the nucleophile at the C2 position, leading to the formation of a Meisenheimer-like intermediate. Subsequent departure of the methylsulfinate anion, a good leaving group, yields the substituted product.

The conversion of the cyano group at the 2-position of the purine ring with Grignard reagents follows the typical mechanism for the reaction of nitriles with organometallic reagents. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine anion intermediate. This intermediate is then hydrolyzed upon acidic workup to yield the corresponding ketone.

The palladium-catalyzed cross-coupling reactions, such as the cyanation of 2-chloropurines, proceed through a catalytic cycle involving oxidative addition, transmetalation (in the case of Suzuki or similar couplings), and reductive elimination. In the cyanation reaction, the cycle is generally believed to involve the oxidative addition of the Pd(0) catalyst to the aryl-chloride bond, followed by the substitution of the chloride with cyanide from the potassium cyanide, and finally reductive elimination to yield the purine-2-carbonitrile and regenerate the Pd(0) catalyst.

Structure Activity Relationship Sar and Molecular Design Principles for 2 Methylsulfonyl 9 Phenyl 9h Purine Analogs

Systematic Modification of the Purine (B94841) Core and Substituents

The purine ring system serves as a versatile scaffold, and its biological activity can be finely tuned by strategic modifications at various positions. For analogs of 2-(methylsulfonyl)-9-phenyl-9H-purine, the N9-phenyl group, the C2-substituent, and any linkers or peripheral functional groups are critical determinants of their inhibitory potential.

The N9-position of the purine ring is a key vector for introducing substituents that can profoundly influence the biological activity of the resulting compounds. In the case of 9-phenyl-9H-purine analogs, modifications to the phenyl ring can modulate factors such as potency, selectivity, and solubility.

Research on related 9-substituted purine derivatives has demonstrated that the nature and substitution pattern of the N9-aryl group are critical for activity. For instance, in a series of bis-N9-(methylphenylmethyl)purine derivatives, the position of the methyl group on the phenyl ring (ortho, meta, or para) was found to significantly impact their cytotoxic activity against various cancer cell lines. nih.gov Specifically, compounds derived from 2,6-dichloropurines showed the highest activity, with the para-substituted analog, bis-9-[p-(methylphenylmethyl)]2,6-dichloropurine, being the most potent. nih.gov This suggests that the spatial orientation of the N9-phenyl substituent plays a crucial role in the interaction with the biological target.

Furthermore, studies on purine-based inhibitors targeting enzymes like anaplastic lymphoma kinase (ALK) and heat shock protein 90 (Hsp90) have highlighted the importance of the N9-substituent. nih.govnih.gov In many instances, the N9-aryl group is involved in crucial hydrophobic interactions within the binding pocket of the target protein. The electronic properties of the phenyl ring, modulated by the presence of electron-donating or electron-withdrawing groups, can also influence binding affinity.

The following table summarizes the impact of N9-phenyl modifications on the biological activity of purine analogs based on findings from related studies.

| Modification | Observation | Implication for this compound Analogs |

| Positional Isomers (ortho, meta, para) | Significant differences in cytotoxic activity observed between ortho, meta, and para-substituted N9-benzylpurines. nih.gov | The substitution pattern on the N9-phenyl ring is likely to be a key determinant of biological activity. |

| Introduction of Bulky Groups | Bulky substituents at the N9-position can be well-tolerated and may enhance hydrophobic interactions within the target's binding site. | Exploration of various substituents on the N9-phenyl ring could lead to improved potency. |

| Electronic Effects | The electronic nature of the substituents on the N9-phenyl ring can influence binding affinity. | Systematic variation of electron-donating and electron-withdrawing groups on the phenyl ring is a valid optimization strategy. |

The C2-position of the purine scaffold is another critical site for modification to modulate target affinity and selectivity. The methylsulfonyl group in this compound is a key feature, and its replacement or modification can have a significant impact on the compound's biological profile.

In studies of 2,6,9-trisubstituted purine derivatives, it has been observed that bulky substituents at the C2-position are generally not favorable for cytotoxic activity. nih.gov This suggests that the size and nature of the C2-substituent are important for optimal binding. The methylsulfonyl group is a relatively small, polar, and electron-withdrawing group, which may be optimal for fitting into a specific binding pocket and forming favorable interactions.

Conversely, in the design of purine-based inhibitors for other targets, such as phosphoinositide 3-kinases (PI3Ks), modifications at the C2-position have been explored to enhance isoform selectivity. mdpi.com The introduction of different functional groups at C2 can alter the hydrogen bonding pattern and steric interactions with the target enzyme. For example, replacing an oxygen atom at the C2-position with a sulfur atom has been shown to significantly decrease the anti-proliferative activity of certain purine-based derivatives. mdpi.com

The table below outlines the influence of C2-substituents on the activity of purine analogs.

| Modification at C2 | Observed Effect in Related Purines | Potential Implication for this compound |

| Introduction of Bulky Groups | Generally unfavorable for cytotoxic activity in 2,6,9-trisubstituted purines. nih.gov | Maintaining a relatively small substituent at the C2-position may be crucial for activity. |

| Variation of Electronic Properties | The electron-withdrawing nature of the sulfonyl group can be important for binding. | Modifications that alter the electronic character of the C2-substituent should be carefully considered. |

| Replacement with other Functional Groups | Can significantly impact potency and selectivity. mdpi.com | Exploring other small, polar groups at the C2-position could lead to analogs with different target profiles. |

For instance, in the development of purine-based kinase inhibitors, various linkers have been explored to connect the purine scaffold to a phenyl group. nih.gov These linkers can be designed to position the peripheral group in a specific region of the binding site to maximize favorable interactions. The choice of linker can also impact the physicochemical properties of the molecule, such as solubility and membrane permeability.

Furthermore, the peripheral functional groups themselves offer another avenue for optimization. These groups can be modified to enhance binding affinity, improve selectivity, or modulate pharmacokinetic properties. For example, in the design of dual inhibitors of EGFR and BRAF V600E, different substituents on a peripheral phenyl ring were shown to have a significant effect on the anti-proliferative activity of purine-based compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models can be invaluable in the design of novel analogs of this compound by predicting the activity of virtual compounds before their synthesis.

Several QSAR studies have been successfully applied to series of substituted purine derivatives to understand the structural requirements for their activity as kinase inhibitors. researchgate.netingentaconnect.com These studies typically involve the calculation of a large number of molecular descriptors, which can be classified as electronic, steric, hydrophobic, or topological. By using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), it is possible to build a mathematical model that relates a subset of these descriptors to the observed biological activity.

For example, a 2D-QSAR study on a series of substituted purine derivatives as c-Src tyrosine kinase inhibitors revealed that descriptors related to the presence of specific functional groups (like methyl and hydroxyl groups) and topological indices were important for activity. researchgate.net Another 3D-QSAR study on purine-based Bcr-Abl inhibitors highlighted the importance of steric and electrostatic fields around the molecules for their inhibitory potency. mdpi.comresearchgate.net These models can provide valuable insights into the key structural features required for high affinity and can guide the design of new analogs with improved activity.

The general workflow for a QSAR study on this compound analogs would involve:

Data Set Selection: A series of analogs with known biological activity is required.

Molecular Modeling and Descriptor Calculation: 3D structures of the molecules are generated and a wide range of molecular descriptors are calculated.

Model Development: Statistical methods are used to develop a QSAR model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

New Compound Design: The validated QSAR model is used to predict the activity of new, unsynthesized analogs, allowing for the prioritization of the most promising candidates for synthesis.

Fragment-Based and Scaffold-Hopping Design Strategies

In addition to systematic SAR studies and QSAR modeling, fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies for the design of novel inhibitors based on the this compound scaffold.

Fragment-Based Drug Discovery (FBDD) starts with the identification of small molecular fragments that bind to the target protein with low affinity. nih.gov These fragments can then be grown, merged, or linked to generate more potent lead compounds. youtube.com For the this compound scaffold, one could envision using the purine core or the phenylsulfonyl moiety as starting fragments and then exploring different additions to build up a potent inhibitor. This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel binding modes.

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying new molecular scaffolds that can mimic the biological activity of a known active compound. nih.govrsc.org Starting from the this compound scaffold, one could use computational methods to search for other heterocyclic systems that can present the key pharmacophoric features in a similar spatial arrangement. This can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. For instance, pyridine-annulated purines have been designed through a scaffold-hopping approach to generate novel anticancer agents. rsc.orgresearchgate.net

Both FBDD and scaffold hopping are powerful tools in modern drug discovery that can complement traditional SAR studies and accelerate the development of new and improved analogs of this compound.

Molecular Mechanisms of Action and Biological Target Engagement of 2 Methylsulfonyl 9 Phenyl 9h Purine Derivatives

Interactions with Protein Kinases and Phosphorylation Cascades (e.g., Nek2, CDK2, JAK2, BRD4)

Purine (B94841) analogues are well-established as privileged structures in the design of protein kinase inhibitors, primarily due to their resemblance to the endogenous ligand ATP. tmu.edu.twmdpi.com This mimicry allows them to competitively bind to the ATP-binding site of various kinases, thereby modulating cellular signaling pathways involved in cell cycle progression, proliferation, and apoptosis. tmu.edu.twmdpi.com

Derivatives of the purine core have been identified as potent inhibitors of several protein kinases. For instance, a series of 6-alkoxypurines were identified as dual inhibitors of NIMA-related kinase 2 (Nek2) and cyclin-dependent kinase 2 (CDK2). nih.gov The presence of a sulfonamide group on these purine structures was found to be significant for their inhibitory activity, as its removal led to a substantial decrease in CDK2 inhibition. nih.gov Further modifications, such as the introduction of an (E)-dialkylaminovinyl substituent at the C-6 position of the purine ring, have led to compounds with selectivity for Nek2 over CDK2. nih.gov Another class of purine derivatives, the 6-ethynylpurines, have been developed as irreversible inhibitors of Nek2, covalently modifying a cysteine residue near the ATP-binding site. nih.gov

The bromodomain and extra-terminal domain (BET) family of proteins, including BRD4, are epigenetic readers that play a crucial role in transcriptional regulation. While direct inhibition of BRD4 by 2-(methylsulfonyl)-9-phenyl-9H-purine has not been reported, various other heterocyclic compounds are known to be potent BRD4 inhibitors.

Table 1: Inhibitory Activity of Selected Purine Derivatives against Protein Kinases

| Compound/Derivative Class | Target Kinase(s) | IC50/Activity | Reference |

| 6-Alkoxypurines | Nek2, CDK2 | Dual inhibition observed | nih.gov |

| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | Nek2 | 0.27 µM | nih.gov |

| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | CDK2 | 2.70 µM | nih.gov |

| 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide | Nek2 | 0.06 µM | nih.gov |

| 4-((6-ethynyl-7H-purin-2-yl)amino)benzenesulfonamide | Nek2 | 0.14 µM | nih.gov |

| Novel Purine Derivatives | c-Src | 0.02 µM - 3.14 µM | nih.gov |

This table presents data for structurally related purine derivatives, not the specific subject compound.

Modulation of G-Protein Coupled Receptors (GPCRs) (e.g., Adenosine (B11128) Receptors, Cannabinoid Receptors)

The purine scaffold is central to the structure of endogenous ligands for adenosine receptors (ARs), a major class of G-protein coupled receptors (GPCRs). nih.gov Consequently, synthetic purine derivatives are frequently explored as modulators of AR signaling.

Several purine derivatives have been developed as potent and selective antagonists for the A2A adenosine receptor, with some showing promise in preclinical models of Parkinson's disease. nih.gov The metabolism of these compounds can lead to the formation of active metabolites that retain high affinity for the A2A receptor, potentially contributing to a prolonged duration of action. nih.gov The interaction of purinergic receptors with other GPCRs can lead to the formation of heterodimers, which can alter the pharmacological and signaling properties of the individual receptors. nih.gov For example, heterodimerization between A1 and P2Y1 receptors has been reported. nih.gov

Currently, there is a lack of specific research investigating the interaction of this compound derivatives with cannabinoid receptors.

Enzyme Inhibition Studies and Kinetic Analysis (e.g., Acetylcholinesterase, Butyrylcholinesterase, Lipoxygenase, α-Glucosidase, iNOS, COX-2)

The structural motif of a methylsulfonylphenyl group is a key feature in a number of selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov This suggests that purine derivatives incorporating this moiety, such as this compound, may exhibit similar inhibitory activity. Research on 9-cinnamyl-9H-purine derivatives has shown that these compounds can reduce the protein levels of both inducible nitric oxide synthase (iNOS) and COX-2 in response to inflammatory stimuli. nih.gov

While direct inhibitory studies of this compound on cholinesterases are not available, the broader class of purine analogues has been investigated for this activity.

Similarly, there is a lack of specific data on the inhibition of lipoxygenase and α-glucosidase by this compound. However, the diverse biological activities of purine derivatives suggest that these enzymes could be potential targets.

Table 2: Enzyme Inhibitory Activity of Related Purine and Methylsulfonylphenyl Derivatives

| Compound/Derivative Class | Target Enzyme(s) | IC50/Activity | Reference |

| 9-Cinnamyl-9H-purine derivative (5e) | iNOS, COX-2 | Reduction in protein levels | nih.gov |

| 5-Chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine | COX-2 | Selective inhibition | nih.gov |

| Pyrazoline-linked 4-methylsulfonylphenyl scaffold | COX-2, EGFR, HER2 | Inhibition observed | nih.gov |

This table presents data for structurally related derivatives, highlighting the potential activities of the subject compound's core structures.

Perturbation of Cellular Signaling Pathways (e.g., NF-κB, TLR4/MyD88 Pathway)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. Studies on 9-cinnamyl-9H-purine derivatives have demonstrated their ability to inhibit the NF-κB pathway. nih.gov The mechanism of this inhibition involves the disruption of the interaction between Toll-like receptor 4 (TLR4) and its downstream adaptor protein, myeloid differentiation primary response 88 (MyD88). nih.gov This disruption prevents the subsequent activation of NF-κB and the expression of pro-inflammatory genes. nih.gov

Given that the purine ring is a common structural feature, it is plausible that this compound derivatives could also modulate these inflammatory signaling cascades.

Investigation of Purine Metabolism Pathway Interactions

Purine metabolism is a fundamental cellular process responsible for the synthesis and breakdown of purines. nih.govnih.gov Purine analogues can interfere with this pathway, acting as antimetabolites. mdpi.com These compounds can be converted intracellularly into fraudulent nucleotides, which can then inhibit enzymes involved in DNA and RNA synthesis or be incorporated into nucleic acids, leading to cytotoxic effects. mdpi.com

Uric acid is the final product of purine metabolism in humans, and its levels are tightly regulated. nih.gov While no direct studies link this compound to the modulation of purine metabolism, its core structure suggests the potential for such interactions. The enzymes and transporters involved in purine synthesis, salvage, and excretion are potential targets for purine-based compounds. nih.govsemanticscholar.org

Comprehensive Search Yields No Specific Data for this compound

Despite extensive searches of scientific literature and databases, no specific research data could be found for the chemical compound this compound. As a result, it is not possible to generate a detailed scientific article that adheres to the user's specified outline and strict content requirements.

The request outlined a detailed structure for an article on the computational and biophysical characterization of this compound, including sections on molecular docking, quantum chemical calculations, conformational analysis, chemoinformatics, and spectroscopic probes. However, searches for this specific compound in relation to these research areas did not yield any dedicated studies or datasets.

While general information exists for related purine analogues and the computational methodologies mentioned, the user's explicit instruction to focus solely on this compound prevents the use of this broader data. Extrapolating findings from other compounds would not meet the required standard of scientific accuracy for the specified molecule.

The absence of publicly available research on this compound means that the following sections of the requested article cannot be addressed with factual, scientifically validated information:

Computational Chemistry and Biophysical Characterization of 2 Methylsulfonyl 9 Phenyl 9h Purine

Spectroscopic Probes and Solvatochromism for Microenvironment Sensing:No spectroscopic data or studies on the solvatochromic properties of this compound are available.

Given the constraints and the lack of specific data, providing an article that is both detailed and scientifically accurate for "2-(methylsulfonyl)-9-phenyl-9H-purine" is not feasible at this time.

Advanced Analytical Methodologies in Sulfonylpurine Research

High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal identification of 2-(methylsulfonyl)-9-phenyl-9H-purine and for monitoring its formation during synthesis. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, provide extremely accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of the molecule, confirming that the observed mass corresponds to the chemical formula of this compound (C₁₂H₁₀N₄O₂S).

In addition to confirming the parent molecule, HRMS is critical for studying its fragmentation patterns. libretexts.orgmiamioh.eduslideshare.netyoutube.comnih.gov By subjecting the ionized molecule to collision-induced dissociation (CID) or other fragmentation techniques, a unique "fingerprint" of fragment ions is produced. For this compound, key fragmentation pathways would likely involve the cleavage of the methylsulfonyl group and the phenyl group from the purine (B94841) core. The precise masses of these fragments help to piece together the molecule's structure, providing confidence in its identity.

Furthermore, HRMS can be coupled with liquid chromatography (LC-HRMS) to monitor the progress of the chemical reactions used to synthesize the compound. This allows chemists to track the consumption of reactants and the formation of the desired product in real-time, as well as to identify any potential byproducts or impurities.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Chemical Formula | Theoretical m/z |

| [M+H]⁺ | C₁₂H₁₁N₄O₂S⁺ | 275.0603 |

| [M+Na]⁺ | C₁₂H₁₀N₄NaO₂S⁺ | 297.0422 |

| [M-SO₂CH₃]⁺ | C₁₁H₇N₄⁺ | 195.0722 |

| [M-C₆H₅]⁺ | C₆H₅N₄O₂S⁺ | 197.0133 |

Advanced NMR Techniques for Complex Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a comprehensive structural assignment.

1D ¹H NMR would provide information on the number and chemical environment of the hydrogen atoms. The aromatic protons on the phenyl ring and the purine core would appear in distinct regions of the spectrum, and their splitting patterns would reveal their connectivity. The singlet for the methyl group of the methylsulfonyl moiety would also be a key diagnostic signal. ¹³C NMR would complement this by showing the signals for each unique carbon atom in the molecule.

Advanced 2D NMR techniques are then used to assemble the complete structural puzzle. These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the spin systems within the phenyl and purine rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the phenyl ring to the purine at the N9 position and the methylsulfonyl group at the C2 position.

Solid-state NMR could also be utilized to study the compound in its crystalline form, providing insights into its conformation and packing in the solid state.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the 9-Phenyl-9H-purine Core

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-6 | ~8.5 - 9.0 | C-6: ~150 - 155 |

| H-8 | ~8.0 - 8.5 | C-8: ~140 - 145 |

| Phenyl-H | ~7.2 - 7.8 | Phenyl-C: ~120 - 140 |

Note: These are approximate chemical shift ranges and can be influenced by the substituent at the 2-position.

Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are essential for ensuring the purity of this compound and for separating it from any potential isomers. nih.govresearchgate.netnih.govresearchgate.netpa2online.org High-Performance Liquid Chromatography (HPLC) is the most commonly used method for this purpose.

A reversed-phase HPLC method, likely using a C18 column, would be developed to assess the purity of the synthesized compound. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound under specific conditions is a characteristic property that can be used for its identification. By integrating the area of the peak corresponding to the product and any impurity peaks, the purity of the sample can be accurately quantified.

In the synthesis of substituted purines, there is often the possibility of forming constitutional isomers. For example, the phenyl group could potentially attach at the N7 position of the purine ring instead of the N9 position. A well-optimized HPLC method can be crucial for resolving these isomers, allowing for their individual isolation and characterization. Chiral chromatography would be employed if the molecule contained any stereocenters and enantiomeric separation was required.

Table 3: Representative HPLC Method Parameters for Purity Analysis of Purine Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Ligand-Protein Co-crystal Structures

Of particular importance in drug discovery is the use of X-ray crystallography to determine the co-crystal structure of a ligand bound to its protein target. If this compound were identified as a binder to a specific protein, co-crystallization experiments would be undertaken. The resulting structure would reveal the exact binding mode of the compound within the protein's active site, highlighting the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for its affinity. This structural information is invaluable for understanding the basis of its biological activity and for guiding the rational design of more potent and selective analogs.

Emerging Research Frontiers and Interdisciplinary Perspectives

Integration with Chemical Biology Tool Development

The unique structural features of 2-(methylsulfonyl)-9-phenyl-9H-purine make it an attractive scaffold for the development of novel chemical biology tools. The purine (B94841) ring system is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govnih.govmdpi.com The methylsulfonyl group, a potent electron-withdrawing group, can modulate the reactivity and binding properties of the purine core.

The sulfonyl group itself is increasingly recognized for its utility in chemical biology. Sulfonyl fluorides, for instance, are employed as biocompatible, protein-reactive groups that can covalently modify a range of amino acid residues, including tyrosine, serine, lysine, threonine, cysteine, and histidine. This reactivity makes them ideal for designing chemical probes to study protein function and for the development of covalent inhibitors. While the methylsulfonyl group in the target compound is not as reactive as a sulfonyl fluoride, its potential for bioorthogonal reactions or as a recognition element for specific protein pockets warrants investigation.

Exploration of Novel Synthetic Methodologies

The synthesis of this compound and its analogs can be advanced through the adoption of modern synthetic techniques such as flow chemistry and photoredox catalysis.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. azolifesciences.commdpi.com This technology allows for precise control over reaction parameters like temperature, pressure, and reaction time, which can be crucial for optimizing the synthesis of complex heterocyclic molecules. mdpi.com The synthesis of various pharmaceutically important compounds, including those with piperazine (B1678402) and quinoline (B57606) cores, has been successfully demonstrated using flow chemistry. azolifesciences.com Applying flow technology to the synthesis of purine derivatives could lead to more efficient and scalable production of this compound and a library of related compounds for screening. For instance, the enzymatic synthesis of nucleoside analogs has been successfully adapted to flow systems, highlighting the potential for biocatalytic flow synthesis of purine derivatives. mdpi.commdpi.com

Photoredox Catalysis: This powerful synthetic tool utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. nih.govacs.orgacs.org Photoredox catalysis has been successfully applied to the C-H functionalization of various heterocycles, including purines. nih.gov This methodology could be employed to introduce the phenyl group at the N9 position or to further functionalize the purine core of this compound. The generation of radical intermediates through photoredox catalysis opens up new avenues for creating novel carbon-carbon and carbon-heteroatom bonds, facilitating the diversification of the purine scaffold. nih.govacs.org

A plausible synthetic route to this compound could involve the oxidation of a 2-(methylthio)-9-phenyl-9H-purine precursor. A similar strategy has been successfully used for the synthesis of 2-(methylsulfonyl)pyrimidine (B77071) derivatives, where the corresponding 2-(methylthio)pyrimidine (B2922345) was oxidized using oxone in a water-acetone mixture. tandfonline.com

Application in Probe Development for Biological Systems

The structural characteristics of this compound make it a promising candidate for the development of probes for studying biological systems. The sulfonyl group can act as a handle for nucleophilic substitution, potentially allowing for the attachment of reporter molecules like fluorophores or biotin. researchgate.net This would enable the use of the compound in a variety of applications, such as fluorescence microscopy and affinity purification-based target identification.

Furthermore, the lipophilic phenyl group can enhance cell permeability, a crucial property for intracellular probes. The purine scaffold itself can serve as a recognition element for specific enzymes or receptors. mdpi.com By modifying the substituents on the purine ring and the phenyl group, it may be possible to develop highly selective probes for specific biological targets. For example, sulfonyl fluoride-containing probes have been instrumental in advancing the discovery of modulators for challenging targets like cereblon. nih.govrsc.org

Synergistic Approaches in Target Validation and Pathway Deconvolution

Purine analogs have a long history of use in elucidating biochemical pathways and validating drug targets. mdpi.comnih.gov By acting as inhibitors or modulators of specific enzymes or receptors, these compounds can help to dissect complex signaling cascades. The potential of this compound to interact with various biological targets makes it a valuable tool for target validation.

A synergistic approach, combining the use of this compound with other techniques such as genetic knockdowns or proteomics, could provide a comprehensive understanding of its mechanism of action and the biological pathways it affects. For instance, if the compound exhibits a particular cellular phenotype, identifying its protein targets through methods like affinity chromatography coupled with mass spectrometry would be a critical step in validating those targets. The development of structurally related but inactive control compounds is also essential for robust target validation studies.

Computational-Experimental Feedback Loops for Accelerated Discovery

The integration of computational modeling with experimental studies can significantly accelerate the discovery and optimization of new bioactive compounds. mdpi.comrsc.org In the context of this compound, computational methods can be employed in several ways:

Predicting Physicochemical Properties: Computational tools can predict properties such as solubility, lipophilicity (logP), and metabolic stability, helping to prioritize compounds for synthesis and experimental testing. chemeo.com

Virtual Screening and Docking: Molecular docking studies can be used to predict the binding mode of this compound and its analogs to the active sites of potential protein targets. mdpi.com This can guide the design of more potent and selective inhibitors.

Understanding Structure-Activity Relationships (SAR): By building computational models based on experimental data from a series of related compounds, it is possible to understand the key structural features that contribute to biological activity. This knowledge can then be used to design new compounds with improved properties. nih.gov

An iterative cycle of computational prediction, chemical synthesis, and biological testing can create a powerful feedback loop that rapidly advances our understanding of the therapeutic potential of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.